molecular formula C10H18O B13273855 4-Cyclobutyl-2,2-dimethylbutanal

4-Cyclobutyl-2,2-dimethylbutanal

Cat. No.: B13273855
M. Wt: 154.25 g/mol
InChI Key: OFWWWQIDYYKVBY-UHFFFAOYSA-N
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Description

4-Cyclobutyl-2,2-dimethylbutanal is an organic compound that belongs to the class of aldehydes It features a cyclobutyl ring attached to a butanal backbone, with two methyl groups at the second carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-2,2-dimethylbutanal can be achieved through several methods. One common approach involves the [2 + 2] cycloaddition reaction, where a cyclobutyl ring is formed through the reaction of alkenes with keteniminium salts . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-2,2-dimethylbutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products

    Oxidation: 4-Cyclobutyl-2,2-dimethylbutanoic acid.

    Reduction: 4-Cyclobutyl-2,2-dimethylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclobutyl-2,2-dimethylbutanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-2,2-dimethylbutanal involves its reactivity as an aldehyde. The carbonyl group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde.

    Cyclobutylcarboxylic acid: Contains a carboxyl group instead of an aldehyde.

    2,2-Dimethylbutanal: Lacks the cyclobutyl ring but has a similar aldehyde structure.

Uniqueness

4-Cyclobutyl-2,2-dimethylbutanal is unique due to the presence of both a cyclobutyl ring and two methyl groups at the second carbon position. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

4-cyclobutyl-2,2-dimethylbutanal

InChI

InChI=1S/C10H18O/c1-10(2,8-11)7-6-9-4-3-5-9/h8-9H,3-7H2,1-2H3

InChI Key

OFWWWQIDYYKVBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC1CCC1)C=O

Origin of Product

United States

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